![molecular formula C28H21N3O2S B3011744 N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide CAS No. 396722-40-0](/img/structure/B3011744.png)

N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

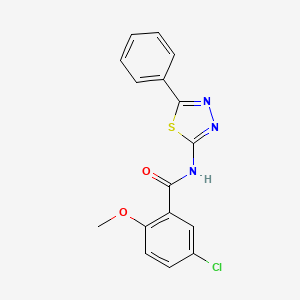

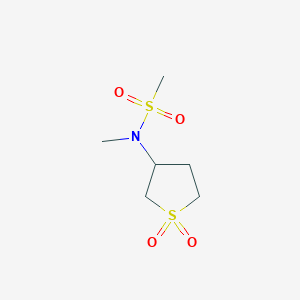

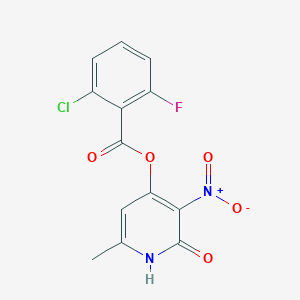

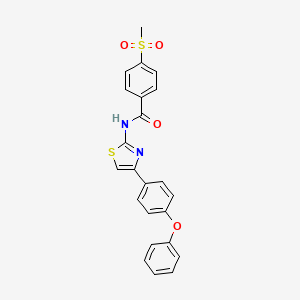

The compound N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide is a synthetic molecule that appears to be related to various heterocyclic compounds with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related structures and their synthesis, properties, and biological activities, which can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of related heterocyclic compounds involves the reaction of naphthyl moieties with other chemical groups to form complex structures. For instance, N-1-Naphthyl-3-oxobutanamide reacts with arylidinecyanothioacetamide to yield pyridine-2(1H)-thiones, which can further react to form various derivatives, including thieno[2,3-b]pyridine derivatives . These synthetic pathways often involve reflux in ethanol/piperidine solution and can lead to a wide range of heterocyclic compounds with naphthyl moieties.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds containing naphthyl groups is characterized by the presence of multiple rings, including pyrazole and naphthalene rings. The molecular structure is often optimized using computational methods such as Density Functional Theory (DFT) calculations to predict the geometry and electronic properties of the molecules . These structures are further confirmed by spectroscopic and mass spectral techniques.

Chemical Reactions Analysis

The chemical reactivity of naphthyl-containing heterocycles includes various reactions such as cyclization, saponification, and condensation. These reactions can lead to the formation of bi- or tricyclic annulated pyridine derivatives . Additionally, the interaction with different reagents can yield a variety of functional groups attached to the heterocyclic core, which can significantly alter the chemical and biological properties of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of these heterocyclic compounds are influenced by their molecular structure. The presence of aromatic systems like naphthyl and pyrazole rings contributes to the stability and potential biological activity of the molecules. The compounds' solubility, molar absorptivity, and binding interactions with biological targets such as DNA are important properties that can be studied experimentally and theoretically . These properties are crucial for the potential application of these compounds in medicinal chemistry, as they affect the compounds' pharmacokinetics and pharmacodynamics.

Biological Activity Analysis

The biological activity of naphthyl-containing heterocyclic compounds is evaluated through in vitro and in vivo assays. For example, the antibacterial, antifungal, and antituberculosis activities of imino naphthyl derivatives have been investigated, showing moderate to good efficacy . Additionally, the 1-arylpyrazole class of compounds has been studied for their activity as σ1 receptor antagonists, with some derivatives showing promising results in neuropathic pain models . Molecular docking studies can also provide insights into the interaction of these compounds with biological targets, further informing their potential therapeutic applications.

Mécanisme D'action

Target of Action

Similar compounds, such as pyrazoline derivatives, have been reported to interact with various targets, including acetylcholinesterase (ache) and enzymes involved in oxidative stress pathways .

Mode of Action

The exact mode of action of this compound is currently unknown. For instance, some pyrazoline derivatives have been found to affect the activity of AchE, a key enzyme in the cholinergic nervous system .

Biochemical Pathways

These compounds can increase the production of reactive oxygen species (ROS), leading to oxidative stress, which can affect various cellular components negatively .

Pharmacokinetics

In silico findings of similar compounds have revealed good adme properties and drug likeness , suggesting that this compound may also possess favorable pharmacokinetic characteristics.

Result of Action

Based on the activities of similar compounds, it may lead to changes in cellular behavior, such as altered nerve pulse transmission due to reduced ache activity . Additionally, it may cause oxidative damage, as indicated by increased levels of malondialdehyde (MDA), a common biomarker for oxidative injury .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H21N3O2S/c32-28(24-12-6-8-19-7-4-5-11-23(19)24)29-27-25-17-34-18-26(25)30-31(27)20-13-15-22(16-14-20)33-21-9-2-1-3-10-21/h1-16H,17-18H2,(H,29,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEPZORZQPFPTOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)OC4=CC=CC=C4)NC(=O)C5=CC=CC6=CC=CC=C65 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3-chlorophenyl)sulfonyl]-6-fluoro-1-methyl-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B3011662.png)

![N-[(4-methylphenyl)sulfonyl]-N-(2-oxo-1,3-dipropyl-2,3-dihydro-1H-benzimidazol-5-yl)glycine](/img/structure/B3011663.png)

![11-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-hydroxy-13-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5,10,12-pentaen-4-one](/img/structure/B3011664.png)

![(3-(Aminomethyl)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone hydrochloride](/img/structure/B3011666.png)

![2-(benzo[d]isoxazol-3-yl)-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)acetamide](/img/structure/B3011669.png)

![5-{[(3S)-3-aminopyrrolidin-1-yl]methyl}-1,3-oxazolidin-2-one dihydrochloride](/img/structure/B3011673.png)

![1,3-dimethyl-2,4-dioxo-N-(4-phenoxyphenyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B3011678.png)

![(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone](/img/structure/B3011679.png)

![N-[3-[[9-ethyl-2-[(4-hydroxycyclohexyl)amino]purin-6-yl]amino]phenyl]-3-(4-methylphenyl)prop-2-ynamide](/img/structure/B3011681.png)